Home > Products > Screening Compounds P121994 > Neuropeptide Y (26-36)
Neuropeptide Y (26-36) - 113676-81-6

Neuropeptide Y (26-36)

Catalog Number: EVT-458040
CAS Number: 113676-81-6
Molecular Formula: C67H106N22O16
Molecular Weight: 1475.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neuropeptide Y was first isolated from porcine brain tissue in 1982 and has since been identified across multiple species, indicating its evolutionary conservation. The peptide belongs to a family of regulatory peptides that includes peptide YY and pancreatic polypeptide. Neuropeptide Y (26-36) is classified as a neuropeptide due to its role as a signaling molecule in the brain and its ability to influence neuronal activity.

Synthesis Analysis

The synthesis of neuropeptide Y (26-36) can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase synthesis. The solid-phase method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while removing protective groups at each step.

Key Parameters in Synthesis

  1. Amino Acid Coupling: Each amino acid is coupled using coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-hydroxybenzotriazole to facilitate the formation of peptide bonds.
  2. Deprotection Steps: Protecting groups (e.g., Fmoc or Boc) must be removed after each coupling step to expose the amine group for subsequent reactions.
  3. Purification: The crude peptide is typically purified using high-performance liquid chromatography to isolate the desired product from side products and unreacted materials.
Molecular Structure Analysis

Neuropeptide Y (26-36) has a specific sequence of amino acids that contributes to its biological activity. The molecular formula for this fragment can be represented as C₁₃H₁₈N₄O₃S, with a molar mass of approximately 1,500 g/mol.

Structural Characteristics

  • Amino Acid Sequence: The sequence for neuropeptide Y (26-36) is Tyr-Pro-Arg-Gly-Leu-Asn-Gly-Gly.
  • Conformation: The peptide likely adopts a specific three-dimensional conformation critical for receptor binding, influenced by intramolecular hydrogen bonding and hydrophobic interactions.
Chemical Reactions Analysis

Neuropeptide Y (26-36) participates in various biochemical reactions primarily involving receptor binding. These interactions often lead to downstream signaling cascades mediated by G protein-coupled receptors.

Key Reactions

  1. Receptor Binding: Neuropeptide Y (26-36) binds selectively to neuropeptide Y receptors (Y1 and Y2), activating intracellular signaling pathways.
  2. Signal Transduction: Upon binding, these receptors inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels and modulation of ion channels.
Mechanism of Action

The mechanism of action for neuropeptide Y (26-36) involves its interaction with specific neuropeptide Y receptors located throughout the central nervous system and peripheral tissues.

Detailed Mechanism

  1. Receptor Activation: Neuropeptide Y (26-36) binds to Y1 and Y2 receptors, which are coupled to G proteins.
  2. Inhibition of Adenylate Cyclase: This binding inhibits adenylate cyclase activity, reducing cyclic adenosine monophosphate levels within cells.
  3. Physiological Effects: The resultant signaling influences various physiological processes such as appetite stimulation, anxiety modulation, and neurogenesis.
Physical and Chemical Properties Analysis

Neuropeptide Y (26-36) exhibits several physical and chemical properties that are relevant to its function:

Key Properties

  • Solubility: Generally soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: Peptides like neuropeptide Y (26-36) can be sensitive to enzymatic degradation; thus, modifications may enhance stability for therapeutic applications.
  • pH Sensitivity: The stability of neuropeptides can vary with pH; typically stable within physiological pH ranges.
Applications

Neuropeptide Y (26-36) has numerous scientific applications due to its biological significance:

Research Applications

  1. Neuroscience Studies: Investigating the role of neuropeptide Y in neural circuits related to stress response and feeding behavior.
  2. Pharmacological Research: Developing receptor-specific agonists or antagonists based on the structure of neuropeptide Y (26-36) for potential therapeutic interventions in disorders like obesity or anxiety.
  3. Imaging Studies: Utilizing radiolabeled versions of neuropeptides for positron emission tomography imaging to study receptor dynamics in vivo.
Structural Characterization of Neuropeptide Y (26-36)

Primary Sequence Analysis and Post-Translational Modifications

Neuropeptide Y (26-36) represents the C-terminal fragment of the full-length 36-amino-acid neuropeptide Y (NPY), with the primary sequence His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ [2] [7]. This fragment is generated through proteolytic cleavage at dibasic residues (Lys²⁵-Arg²⁶) in pro-NPY by proprotein convertases, primarily PC1/3 and PC2 [6]. A critical post-translational modification is the C-terminal α-amidation of Tyr³⁶, which is essential for receptor binding affinity and biological activity. Unlike full-length NPY, NPY (26-36) lacks N-terminal tyrosine sulfation and phosphorylation sites present in the parent molecule [6] [10].

The sequence contains several conserved residues across the NPY family:

  • Arg³³ and Arg³⁵: Critical for receptor activation
  • Tyr³⁶: Requires amidation for functionality
  • Hydrophobic core (Ile²⁸, Leu³⁰, Ile³¹): Contributes to structural stability [4] [8]

Table 1: Primary Sequence Features of NPY (26-36)

Position2627282930313233343536
ResidueHisTyrIleAsnLeuIleThrArgGlnArgTyr
FunctionSolvent-exposedAromatic anchorHydrophobic corePolarHydrophobic coreHydrophobic corePhosphorylation siteReceptor bindingHydrogen bondingReceptor bindingAmidated C-terminus

Secondary and Tertiary Structural Features in Solvent Environments

NPY (26-36) exhibits significant structural plasticity that varies with solvent environment. In aqueous solutions, circular dichroism (CD) spectroscopy reveals minimal ordered secondary structure (10-15% α-helix), appearing predominantly as a random coil [4] [8]. However, in membrane-mimicking environments (e.g., 30% trifluoroethanol or phospholipid micelles), it adopts a defined amphipathic α-helix spanning residues 28-34 (Ile-Asn-Leu-Ile-Thr-Arg-Gln) [8] [9]. This helical conformation positions hydrophobic residues (Ile²⁸, Leu³⁰, Ile³¹) on one face and hydrophilic residues (Asn²⁹, Thr³², Arg³³, Gln³⁴) on the opposite face, creating structural polarity essential for membrane interactions [9].

Tertiary structural studies via NMR spectroscopy demonstrate that NPY (26-36) lacks the characteristic PP-fold (hairpin-like structure) of full-length NPY and pancreatic polypeptide [4] [10]. The truncated peptide instead forms a flexible hinge region at Thr³², allowing the C-terminal pentapeptide (Arg³³-Tyr³⁶) to adopt a receptor-binding competent conformation. Molecular dynamics simulations indicate that salt bridges between Arg³³-Glu⁶ (from NPY's N-terminus in full-length) are absent in the fragment, contributing to its structural instability [9].

Table 2: Structural Properties of NPY (26-36) in Different Environments

EnvironmentSecondary StructureStability (Half-life)Key Stabilizing Forces
Aqueous Buffer (pH 7.4)Random coil (85-90%), Minimal α-helix<30 minutesSolvent hydrogen bonding
Membrane-Mimicking (30% TFE)Amphipathic α-helix (residues 28-34)~2 hoursHydrophobic packing, Intrahelical H-bonds
Phospholipid MicellesPartial α-helix with flexible C-terminus>3 hoursLipid interactions, Charge shielding

Comparative Analysis with Full-Length Neuropeptide Y (1-36)

Structural and functional differences between NPY (26-36) and full-length NPY (1-36) are profound:

  • Receptor Binding Profile: While full-length NPY activates Y1R, Y2R, Y4R, and Y5R with nanomolar affinity, NPY (26-36) shows selective Y2R/Y5R activation (Y2R IC₅₀ = 12 nM vs. Y1R IC₅₀ > 1,000 nM) due to the absence of N-terminal residues required for Y1R interaction [4] [9]. Cryo-EM studies reveal that Y1R contains a unique sub-pocket accommodating NPY's N-terminus (Tyr¹-Pro²-Ser³-Lys⁴), explaining why truncated analogs fail to activate this receptor [9].

  • Structural Architecture: Full-length NPY adopts the PP-fold with an N-terminal polyproline helix (residues 1-8) and C-terminal α-helix (residues 15-31) connected by a β-turn. In contrast, NPY (26-36) lacks this tertiary organization and shows 70% reduced helicity [4] [10].

  • Biological Activity: NPY (1-36) potently stimulates food intake (Y1/Y5-mediated) and vasoconstriction, whereas NPY (26-36) primarily inhibits neurotransmitter release (Y2-mediated) and exhibits angiogenic properties in tumors [4] [9] [10].

Stability and Degradation Pathways in Biological Matrices

NPY (26-36) undergoes rapid proteolytic degradation in biological matrices, with a plasma half-life of <15 minutes compared to 30 minutes for full-length NPY [6] [8]. Major degradation pathways include:

  • Aminopeptidase Cleavage: Successive removal of N-terminal His²⁶ and Tyr²⁷
  • Endopeptidase Hydrolysis:
  • Trypsin-like proteases: Cleavage at Arg³³↓Gln³⁴ and Arg³⁵↓Tyr³⁶
  • Dipeptidyl peptidase IV (DPP-IV): Cleavage at Thr³²-Arg³³ [6] [8]
  • Carboxypeptidase Activity: Removal of C-terminal Tyr³⁶ prior to deamidation

Mass spectrometry studies of NPY (26-36) incubated in human serum identify primary metabolites:

  • NPY (27-36) (t = 5 min)
  • NPY (28-36) (t = 15 min)
  • NPY (33-36) (t = 30 min) [8]

Stabilization strategies include:

  • Residue Substitution: Bip³² (biphenylalanine) replaces Thr³² to hinder DPP-IV cleavage
  • Lipidation: Nϵ-lauroylation of Lys²⁷ increases membrane association and reduces protease accessibility
  • Cyclization: Disulfide bridges (e.g., between Cys²⁹-Cys³⁴) restrict conformational flexibility [8]

Table 3: Degradation Products of NPY (26-36) in Human Serum

Incubation TimeMajor MetabolitesCleavage SitesDetected By
5 minutesNPY (27-36)His²⁶↓Tyr²⁷MALDI-TOF MS
15 minutesNPY (28-36), NPY (26-34)Tyr²⁷↓Ile²⁸, Gln³⁴↓Arg³⁵LC-ESI-MS
30 minutesNPY (33-36), NPY (28-32)Arg³³↓Gln³⁴, Ile³¹↓Thr³²Tandem MS

Modified analogs like [Lys(lauroyl)²⁷,Pro³⁰,Lys(DOTA)³¹,Bip³²,Leu³⁴]NPY (27-36) exhibit enhanced stability in human liver microsomes (t½ > 120 minutes vs. 22 minutes for unmodified fragment) by combining lipidization, helix-stabilizing substitutions (Leu³⁴), and protease-resistant residues (Bip³²) [8]. These modifications preserve Y2R/Y5R binding affinity while extending bioavailability for diagnostic applications.

Properties

CAS Number

113676-81-6

Product Name

Neuropeptide Y (26-36)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

Molecular Formula

C67H106N22O16

Molecular Weight

1475.7 g/mol

InChI

InChI=1S/C67H106N22O16/c1-8-34(5)52(87-62(102)48(28-38-16-20-41(92)21-17-38)84-56(96)42(68)29-39-31-76-32-79-39)63(103)86-49(30-51(70)94)60(100)85-47(26-33(3)4)61(101)88-53(35(6)9-2)64(104)89-54(36(7)90)65(105)82-44(13-11-25-78-67(74)75)57(97)81-45(22-23-50(69)93)59(99)80-43(12-10-24-77-66(72)73)58(98)83-46(55(71)95)27-37-14-18-40(91)19-15-37/h14-21,31-36,42-49,52-54,90-92H,8-13,22-30,68H2,1-7H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,76,79)(H,80,99)(H,81,97)(H,82,105)(H,83,98)(H,84,96)(H,85,100)(H,86,103)(H,87,102)(H,88,101)(H,89,104)(H4,72,73,77)(H4,74,75,78)/t34-,35-,36+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-,54-/m0/s1

InChI Key

NVSKWNGRDPRFPF-ANSQDGHYSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N

Synonyms

neuropeptide Y (26-36)
NPY (26-36)

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.